REACTION_CXSMILES
|
[Cl-].[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C1C[O:12][CH2:11]C1.[F:14][C:15]([F:33])([F:32])[C:16]1[CH:20]=[C:19]([C:21]([F:24])([F:23])[F:22])[N:18]([C:25]2[CH:31]=[CH:30][C:28]([NH2:29])=[CH:27][CH:26]=2)[N:17]=1.C(N(CC)CC)C>O>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:11]([NH:29][C:28]2[CH:30]=[CH:31][C:25]([N:18]3[C:19]([C:21]([F:22])([F:23])[F:24])=[CH:20][C:16]([C:15]([F:14])([F:32])[F:33])=[N:17]3)=[CH:26][CH:27]=2)=[O:12])=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
4-Chlorobenzol chloride
|
Quantity
|
88 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=NN(C(=C1)C(F)(F)F)C1=CC=C(N)C=C1)(F)F
|
Name
|
|
Quantity
|
57 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
the thus formed product was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with 1 N hydrochloric acid aqueous solution, saturated sodium bicarbonate aqueous solution and saturated brine in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
By recrystallizing the resulting residue from a mixed solvent of ethyl acetate and n-hexane
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)NC2=CC=C(C=C2)N2N=C(C=C2C(F)(F)F)C(F)(F)F)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |